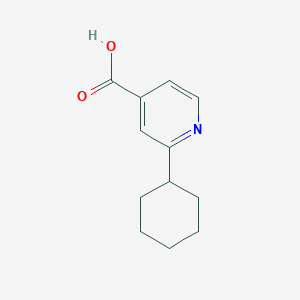
2-Cyclohexylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylisonicotinic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of isonicotinic acid, where a cyclohexyl group is attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylisonicotinic acid typically involves the reaction of isonicotinic acid with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Isonicotinic acid+Cyclohexyl bromideK2CO3,DMF,heat2-Cyclohexylisonicotinic acid
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Cyclohexylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Cyclohexylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound, lacking the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the pyridine ring.
Nicotinic acid: Similar structure but with a carboxyl group at the third position of the pyridine ring.
Uniqueness
2-Cyclohexylisonicotinic acid is unique due to the presence of both the cyclohexyl group and the isonicotinic acid moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-cyclohexylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
InChI Key |
BUFTWPSTNNYMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


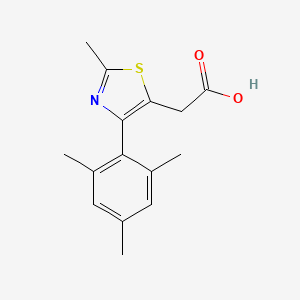



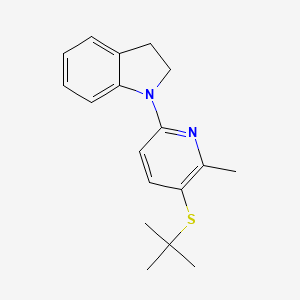



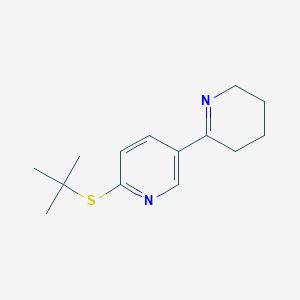

![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
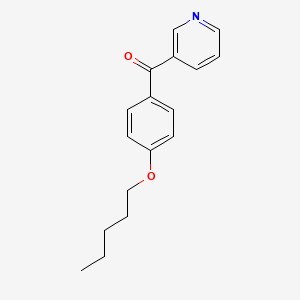
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
